molecular formula C17H17NO2 B2451386 8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396868-74-8

8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B2451386
CAS No.: 1396868-74-8
M. Wt: 267.328
InChI Key: XVLUEHBIGIYTOE-UHFFFAOYSA-N
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Description

“(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(naphthalen-1-yl)methanone” is a complex organic compound. It is related to a compound that has been studied in the context of KRAS G12D, a common oncogenic mutation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It’s related to a compound that has been crystallized and studied using X-ray diffraction, which provides detailed information about its molecular structure .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Derivatives and Rearrangements

    Studies have focused on the synthesis of derivatives and the rearrangement reactions of similar bicyclic systems. For example, derivatives of 5,9-Methano-7,8,9-tetrahydro-5H-benzocycloheptene were investigated for their rearrangement to the 1,4-Ethano-1,2,3,4-tetrahydronaphthalene system, showcasing the chemical versatility of such compounds (Stoll et al., 1978).

  • Anticancer Evaluation

    Synthesis of compounds related to "(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(naphthalen-1-yl)methanone" has been carried out with the aim of evaluating their potential as anticancer agents. One study prepared such a compound and reacted it with different nucleophiles for anticancer evaluation (Gouhar & Raafat, 2015).

Chemical Properties and Reactions

  • Photoinduced Molecular Transformations

    The photolysis of oximes related to the compound has shown the ability to yield isomeric lactams, illustrating the compound's potential in photochemical nitrogen insertion reactions (Suginome et al., 1991).

  • Vanadium(V) Complexes

    The compound's derivatives have been utilized in forming oxovanadium(V) complexes, hinting at its application in coordination chemistry and the development of novel catalysts or materials (Wang et al., 2011).

Material Science Applications

  • Polyamides from Naphthalene-Ring Containing Diamines

    The synthesis of new naphthalene-ring-containing diamines, related to the compound , demonstrates its utility in creating thermally stable polyamides. This research suggests potential applications in material science, particularly in the development of new polymers with enhanced performance characteristics (Mehdipour-Ataei et al., 2005).

  • Chemosensors for Metal Ions

    Derivatives of the compound have been synthesized and characterized as chemosensors for transition metal ions. These studies underscore the compound's relevance in analytical chemistry, particularly in the detection and quantification of metal ions (Gosavi-Mirkute et al., 2017).

Mechanism of Action

This compound is related to a noncovalent, potent, and selective KRAS G12D inhibitor, MRTX1133 . KRAS G12D is a common oncogenic mutation, and inhibitors of this mutation are of significant interest in the treatment of certain types of cancer.

Future Directions

The study and development of compounds related to this one could have significant implications in the field of oncology, particularly in the development of treatments for cancers associated with the KRAS G12D mutation .

Properties

IUPAC Name

naphthalen-1-yl(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(18-13-8-9-14(18)11-20-10-13)16-7-3-5-12-4-1-2-6-15(12)16/h1-7,13-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLUEHBIGIYTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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